

A Comparative Analysis of the Pharmacokinetic Profiles of GLPG1205 and PBI-4050

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Compound of Interest		
Compound Name:	GLPG1205	
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In the landscape of drug development for fibrotic diseases, understanding the pharmacokinetic profiles of investigational compounds is paramount for assessing their therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic properties of two such compounds: **GLPG1205**, a G-protein-coupled receptor 84 (GPR84) antagonist, and PBI-4050, a synthetic analogue of a medium-chain fatty acid with dual agonist and antagonist activity on GPR40 and GPR84, respectively. While both have been investigated for their anti-fibrotic effects, their journeys in clinical development have diverged, with the development of PBI-4050 (also known as fezagepras) being halted.

This comparison synthesizes available data from clinical trials to provide researchers, scientists, and drug development professionals with a concise overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters for **GLPG1205** and PBI-4050 based on published clinical trial data. It is important to note that detailed quantitative pharmacokinetic data for PBI-4050 is less publicly available compared to **GLPG1205**, which is reflected in the table.



Pharmacokinetic Parameter	GLPG1205	PBI-4050 (Fezagepras)
Mechanism of Action	Selective GPR84 antagonist	GPR40 agonist and GPR84 antagonist[1][2]
Route of Administration	Oral	Oral[1][2]
Time to Maximum Plasma Concentration (Tmax)	2.0 - 4.0 hours (single dose)[3] [4]	Not explicitly stated in available data.
Half-life (t½)	30.1 - 140 hours (single dose) [3][4]	Described as having a shorter half-life when co-administered with pirfenidone[1][2]
Dosing Regimen Studied	Single doses (10-800 mg), Multiple doses (50, 100, 200 mg once daily)[3][4]	800 mg once daily[1][2]
Drug Interactions	Plasma concentrations not affected by co-administration of nintedanib or pirfenidone.[5]	Pharmacokinetic profile reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[1][2] Profile similar when given alone or with nintedanib.[1][2]
Effect of Food	Not explicitly stated in available data.	Not explicitly stated in available data.
Clinical Development Status	Investigated for idiopathic pulmonary fibrosis (IPF) and other inflammatory conditions. [5][6]	Clinical development for IPF was halted.[7]

Experimental Methodologies

The pharmacokinetic data for both **GLPG1205** and PBI-4050 were primarily derived from Phase 1 and Phase 2 clinical trials. The methodologies employed in these key studies are outlined below.



GLPG1205 Pharmacokinetic Studies

Two randomized, double-blind, placebo-controlled, single-site, Phase 1 studies were conducted in healthy male subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GLPG1205**.[3][4]

- Study 1 (Single and Multiple Ascending Dose):
 - Single Ascending Dose (SAD): Healthy men (aged 21-48 years) received single oral doses
 of GLPG1205 ranging from 10 to 800 mg or placebo.
 - Multiple Ascending Dose (MAD): Healthy men (aged 24-50 years) received GLPG1205 at doses of 50, 100, or 200 mg once daily for 14 days, or placebo.
- Study 2 (Effect of Aging):
 - Healthy men (aged 37-83 years) were enrolled in three age cohorts and received
 GLPG1205 50 mg or placebo once daily for 14 days.
 - An open-label part of this study assessed a 250 mg loading dose followed by 50 mg once daily for 13 days in healthy men aged 68-74 years.
- Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing
 to determine the plasma concentrations of GLPG1205. Standard non-compartmental
 analysis was used to calculate pharmacokinetic parameters such as Tmax and terminal halflife.

A Phase 2 clinical trial (PINTA study) in patients with idiopathic pulmonary fibrosis also included pharmacokinetic assessments to evaluate plasma concentrations of **GLPG1205** when administered alone or with standard of care treatments like nintedanib or pirfenidone.[5]

PBI-4050 (Fezagepras) Pharmacokinetic Study

A 12-week, open-label, Phase 2 clinical trial was conducted to explore the safety, efficacy, and pharmacokinetics of PBI-4050 in patients with idiopathic pulmonary fibrosis.[1][2]

Study Design: The study enrolled patients with predominantly mild to moderate IPF.[1][2]

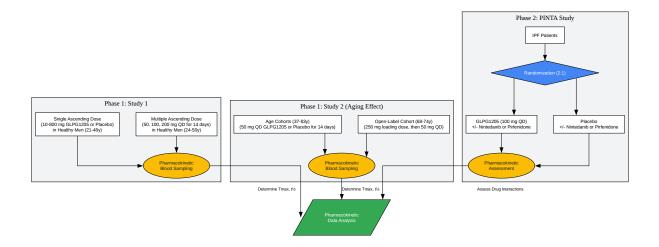


- Dosing: Patients received a daily oral dose of 800 mg of PBI-4050.[1][2]
- Treatment Arms: The study included three arms: PBI-4050 administered alone, in combination with nintedanib, and in combination with pirfenidone.[1][2]
- Pharmacokinetic Analysis: The pharmacokinetic profiles of PBI-4050 in the different treatment groups were compared to assess potential drug-drug interactions.[1][2] The study demonstrated a reduced absorption rate or lower maximum observed plasma concentration and a faster metabolism (shorter half-life) when PBI-4050 was co-administered with pirfenidone.[1][2]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows of the clinical trials that provided the pharmacokinetic data for **GLPG1205** and PBI-4050.

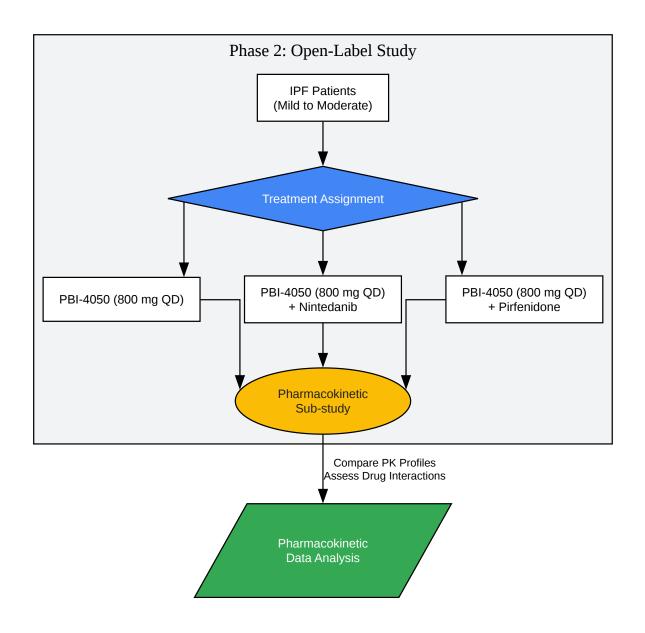




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Caption: Workflow of **GLPG1205** Pharmacokinetic Clinical Studies.





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Caption: Workflow of PBI-4050 Pharmacokinetic Clinical Study.

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